molecular formula C22H28N4O3 B11508460 1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one

1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one

Cat. No.: B11508460
M. Wt: 396.5 g/mol
InChI Key: OUPBYZWCXKAFGT-UHFFFAOYSA-N
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Description

1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one is a complex organic compound featuring a piperazine ring substituted with a benzylamino and nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane under basic conditions.

    Substitution with Benzylamino and Nitrophenyl Groups: The piperazine core is then functionalized by introducing the benzylamino and nitrophenyl groups. This can be achieved through nucleophilic substitution reactions where the piperazine nitrogen attacks benzyl halides and nitrophenyl halides.

    Attachment of the Dimethylpropanone Moiety: The final step involves the attachment of the 2,2-dimethylpropan-1-one group, typically through an acylation reaction using an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The benzylamino group can be oxidized to a benzylidene group using oxidizing agents such as potassium permanganate.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Benzyl halides, nitrophenyl halides, acyl chlorides.

Major Products

    Reduction of Nitro Group: 1-{4-[3-(Benzylamino)-4-aminophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one.

    Oxidation of Benzylamino Group: 1-{4-[3-(Benzylidene)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one.

Scientific Research Applications

1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylamino and nitrophenyl groups are crucial for binding to these targets, potentially modulating their activity. The piperazine ring provides structural stability and enhances the compound’s ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[3-(Aminomethyl)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
  • 1-{4-[3-(Benzylamino)-4-chlorophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one
  • 1-{4-[3-(Benzylamino)-4-methylphenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one

Uniqueness

1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one is unique due to the presence of both benzylamino and nitrophenyl groups, which confer specific chemical and biological properties. These groups enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

1-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C22H28N4O3/c1-22(2,3)21(27)25-13-11-24(12-14-25)18-9-10-20(26(28)29)19(15-18)23-16-17-7-5-4-6-8-17/h4-10,15,23H,11-14,16H2,1-3H3

InChI Key

OUPBYZWCXKAFGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3

Origin of Product

United States

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